molecular formula C10H15N B3065320 2,3,4,5,6-Pentamethylpyridine CAS No. 3748-83-2

2,3,4,5,6-Pentamethylpyridine

Cat. No. B3065320
CAS RN: 3748-83-2
M. Wt: 149.23 g/mol
InChI Key: LFURNOQUNVHWHY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylpyridine is a chemical compound with the molecular formula C10H15N and a molecular weight of 149.23 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentamethylpyridine consists of a pyridine ring with five methyl groups attached to it . The linear formula is C10H15N .

Scientific Research Applications

Catalytic Applications

2,3,4,5,6-Pentamethylpyridine, as part of the terpyridine family, is utilized in various research fields like materials science, biomedicinal chemistry, and organometallic catalysis. Its applications range from artificial photosynthesis (water splitting) to biochemical transformations and polymerization reactions. These reactions are catalyzed by terpyridines and their transition metal complexes, showcasing the versatility of such compounds in organic and macromolecular chemistry (Winter, Newkome, & Schubert, 2011).

Material Science and Medicinal Chemistry

Terpyridines, including derivatives like 2,3,4,5,6-Pentamethylpyridine, find significant applications in material science, particularly in photovoltaics. Additionally, their role in biomedicinal chemistry, such as in DNA intercalation, highlights their potential in therapeutic applications and drug development (Winter, Newkome, & Schubert, 2011).

Antimicrobial and Antioxidant Activity

Specifically synthesized compounds related to 2,3,4,5,6-Pentamethylpyridine have demonstrated antimicrobial and antioxidant activity. For instance, compounds derived from the condensation reaction of similar pyridine derivatives showed moderate antifungal activity. This suggests potential applications in antibacterial and antifungal areas, signifying the importance of such compounds in the medical field (Rusnac et al., 2020).

Vapochromic Behavior and Sensing Applications

2,3,4,5,6-Pentamethylpyridine derivatives, as part of novel terpyridine ligands, exhibit vapochromic behavior, changing color upon exposure to certain volatile organic compounds (VOCs). This property is critical for sensing applications, including the selective detection of VOCs like methylene chloride, ethanol, and acetonitrile (Du, Schneider, Brennessel, & Eisenberg, 2008).

Luminescent Properties in Coordination Chemistry

Compounds containing 2,3,4,5,6-Pentamethylpyridine analogues demonstrate unique luminescent properties when used as ligands in coordination chemistry. These properties are exploited in various applications, such as biological sensing and photochemical processes, indicating their significance in both scientific research and potential industrial applications (Halcrow, 2005).

Safety and Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2,3,4,5,6-Pentamethylpyridine . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2,3,4,5,6-pentamethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-7(2)9(4)11-10(5)8(6)3/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFURNOQUNVHWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343627
Record name 2,3,4,5,6-Pentamethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentamethylpyridine

CAS RN

3748-83-2
Record name 2,3,4,5,6-Pentamethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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